tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHYMIGUBPLUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1967003-23-1 | |
| Record name | tert-butyl 3-iodo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Synthesis of Novel Compounds
Tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate serves as a versatile building block in the synthesis of various heterocyclic compounds. Its iodo group allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the biological significance of pyrazole derivatives. Research indicates that compounds similar to this compound exhibit antimicrobial and anti-inflammatory properties. For instance:
- A study demonstrated that pyrazole derivatives can inhibit bacterial growth and possess anti-inflammatory effects in vitro .
Pharmacological Studies
The compound is being investigated for its potential use in treating infectious diseases. According to patent literature, derivatives of pyrazolo[1,5-a]pyrazine have shown efficacy against various pathogens, suggesting a promising avenue for drug development .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
tert-Butyl 3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- CAS : 1196154-25-2
- Formula : C₁₁H₁₆BrN₃O₂
- MW : 302.17 g/mol
- Key Differences: Replaces iodine with bromine. Bromine’s lower atomic weight and reduced leaving group ability compared to iodine make this compound less reactive in metal-catalyzed cross-couplings. It is often used in Sonogashira or Buchwald-Hartwig reactions requiring milder conditions .
- Applications : Intermediate in kinase inhibitor synthesis .
tert-Butyl 3-Bromo-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- CAS : 1301714-08-8
- Formula : C₁₂H₁₈BrN₃O₂
- MW : 316.19 g/mol
- Bromine substitution limits utility in high-yield iodine-mediated couplings .
Amino-Substituted Derivatives
tert-Butyl 2-Amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- CAS : 2306269-66-7
- Formula : C₁₂H₂₀N₄O₂
- MW : 252.31 g/mol
- Key Differences: Amino group at position 2 and methyl at position 4. The amino group enables further functionalization (e.g., amidation, Schiff base formation), diverging from the iodine compound’s cross-coupling applications .
Boronic Ester Derivatives
tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- CAS : 1798843-08-9
- Formula : C₁₅H₂₆BN₃O₄
- MW : 331.20 g/mol
- Key Differences : Boronic ester at position 3 facilitates Suzuki-Miyaura couplings, contrasting with the iodine compound’s utility in Stille or Negishi reactions. This derivative is critical for constructing biaryl motifs in drug discovery .
Functionalized Pyrazolo[1,5-a]pyrazines in Medicinal Chemistry
- Example : tert-Butyl (6R)-6-isopropyl-3-(pyridyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (UPLC-MS: m/z 502 [M+H]⁺)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|---|
| tert-Butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | 1823229-68-0 | C₁₁H₁₆N₃O₂I | 349.17 | Iodo (C3), Methyl (C6) | Cross-coupling reactions |
| tert-Butyl 3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | 1196154-25-2 | C₁₁H₁₆BrN₃O₂ | 302.17 | Bromo (C3) | Kinase inhibitor intermediates |
| tert-Butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | 1301714-08-8 | C₁₂H₁₈BrN₃O₂ | 316.19 | Bromo (C3), Methyl (C2) | Sterically hindered couplings |
| tert-Butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | 2306269-66-7 | C₁₂H₂₀N₄O₂ | 252.31 | Amino (C2), Methyl (C4) | Functionalization via amidation |
| tert-Butyl 3-(dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | 1798843-08-9 | C₁₅H₂₆BN₃O₄ | 331.20 | Boronic ester (C3) | Suzuki-Miyaura couplings |
Biological Activity
Introduction
tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHI NO, with a molecular weight of approximately 442.09 g/mol. The presence of iodine and a tert-butyl ester group contributes to its unique reactivity profile and potential for biological interactions.
Table 1: Structural Features
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Iodine atom, tert-butyl ester | Potential antiviral activity against HBV |
| tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | Bromine instead of iodine | Different reactivity profile |
| tert-butyl (6S)-3-iodo-6-methyl-6,7-dimethylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | Additional methyl group | Enhanced lipophilicity |
The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes or proteins involved in viral replication, particularly those associated with hepatitis B virus (HBV) . The compound's iodine atom allows for nucleophilic substitution reactions that can enhance its binding affinity to biological macromolecules.
Interaction Studies
Interaction studies employing molecular docking and surface plasmon resonance techniques have indicated that this compound may effectively bind to viral proteins or enzymes crucial for HBV replication . These interactions could lead to inhibition of viral activity and represent a promising avenue for therapeutic development.
Biological Activities
Research has demonstrated various biological activities associated with compounds in the pyrazolo[1,5-a]pyrazine class:
-
Antiviral Activity :
- This compound has shown potential as an HBV inhibitor .
- The compound's structure may enhance its interaction with viral targets compared to related compounds.
- Anticancer Properties :
- Antibacterial Effects :
Case Studies
In vitro studies have assessed the effectiveness of related compounds against bacterial strains using methods such as the agar-well diffusion technique. Compounds derived from the pyrazolo[1,5-a]pyrazine framework demonstrated varying zones of inhibition across different bacterial species .
Q & A
Q. How can researchers optimize the Suzuki cross-coupling reaction to introduce aryl/heteroaryl groups at the 3-position of the pyrazolo[1,5-a]pyrazine scaffold?
- Methodological Answer : Use tert-butyl 3-bromo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate as a precursor. React with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) in the presence of PdCl₂(dppf) as a catalyst and K₂CO₃ as a base in dioxane/water (4:1) at 90°C for 12 hours. Monitor reaction progress via UPLC-MS for intermediate mass verification (e.g., m/z 392 [M+H]⁺ for boronate intermediates) . Purify via column chromatography using ethyl acetate/hexane gradients.
Q. What strategies are effective for removing the tert-butyl protecting group without degrading the pyrazolo[1,5-a]pyrazine core?
- Methodological Answer : Treat the compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) at room temperature for 2 hours. Neutralize the reaction with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Confirm deprotection via ¹H NMR by observing the disappearance of the tert-butyl singlet (~1.4 ppm) .
Q. How should researchers characterize the stereochemistry of the 6-methyl substituent in this compound?
- Methodological Answer : Use X-ray crystallography for unambiguous confirmation. For dynamic solutions, employ NOESY NMR to detect spatial proximity between the 6-methyl group and adjacent protons. Chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) can resolve enantiomers if racemization is suspected during synthesis .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between NMR and mass spectrometry results for derivatives of this compound?
- Methodological Answer : Refine single-crystal X-ray diffraction data using SHELXL to resolve ambiguities in molecular geometry (e.g., unexpected bond angles or torsional strain). For example, SHELX’s robust refinement algorithms can correct for discrepancies caused by dynamic disorder in solution-state NMR . Cross-validate with high-resolution mass spectrometry (HRMS) and DFT calculations to reconcile electronic effects with observed data.
Q. What catalytic systems are optimal for enantioselective functionalization of the 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine ring?
- Methodological Answer : Use chiral Pd catalysts (e.g., Josiphos ligands) for asymmetric Heck couplings at the 3-iodo position. For hydrogenation of imine intermediates (e.g., nitro to amine), employ Pt/C under H₂ at 50°C for 4 hours, followed by filtration and crystallization. Monitor enantiomeric excess (ee) via chiral SFC .
Q. How can researchers design stable analogues for in vivo pharmacokinetic studies while retaining bioactivity?
- Methodological Answer : Replace the iodinated group with metabolically stable substituents (e.g., cyano or trifluoromethyl) using SNAr reactions. Introduce fluorine at the 6-methyl position to enhance metabolic stability. Assess solubility via shake-flask assays in PBS (pH 7.4) and logP measurements. Validate bioavailability in rodent models using LC-MS/MS for plasma concentration profiling .
Key Research Considerations
- Contradictions : Discrepancies between NMR and crystallographic data may arise from conformational flexibility in solution. Use temperature-dependent NMR (e.g., 298–343 K) to probe dynamic effects .
- Advanced Applications : This scaffold is a precursor to Parkin E3 ligase modulators (see boronate intermediates in ) and antimicrobial agents (). Prioritize patent literature for structure-activity relationship (SAR) insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
